6-(1-Adamantyl)-2-[(1-methyl-2-oxopropyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
CAS No.: 625376-60-5
Cat. No.: VC21482778
Molecular Formula: C21H23F3N2OS
Molecular Weight: 408.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625376-60-5 |
|---|---|
| Molecular Formula | C21H23F3N2OS |
| Molecular Weight | 408.5g/mol |
| IUPAC Name | 6-(1-adamantyl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C21H23F3N2OS/c1-11(27)12(2)28-19-16(10-25)17(21(22,23)24)6-18(26-19)20-7-13-3-14(8-20)5-15(4-13)9-20/h6,12-15H,3-5,7-9H2,1-2H3 |
| Standard InChI Key | ZYBBCAPBHXHMLZ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C)SC1=C(C(=CC(=N1)C23CC4CC(C2)CC(C4)C3)C(F)(F)F)C#N |
| Canonical SMILES | CC(C(=O)C)SC1=C(C(=CC(=N1)C23CC4CC(C2)CC(C4)C3)C(F)(F)F)C#N |
Introduction
6-(1-Adamantyl)-2-[(1-methyl-2-oxopropyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a complex organic compound categorized as a pyridine derivative. Its molecular structure combines functional groups such as an adamantyl moiety, a trifluoromethyl group, and a sulfanyl group, which contribute to its unique chemical and biological properties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions requiring precise control of reaction conditions to achieve high yield and purity:
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Reaction Steps:
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The introduction of the adamantyl group.
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Functionalization of the pyridine ring with a trifluoromethyl group.
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Incorporation of the sulfanyl moiety using sulfur-based reagents.
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Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm molecular structure.
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Mass Spectrometry (MS) for molecular weight verification.
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High-performance liquid chromatography (HPLC) to assess purity.
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Research Insights
The compound’s structural complexity makes it a valuable target for further research:
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Challenges in Synthesis:
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Optimization of reaction conditions for selective functionalization.
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Avoiding side reactions that compromise yield or purity.
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Future Directions:
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Investigating its pharmacological profile through in vitro and in vivo studies.
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Exploring its chemical reactivity for potential applications in drug design.
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